molecular formula C14H22N2O6S B2951426 5-[(2,3-Dimethoxy-2-methylpropyl)sulfamoyl]-2-methoxybenzamide CAS No. 2034586-93-9

5-[(2,3-Dimethoxy-2-methylpropyl)sulfamoyl]-2-methoxybenzamide

Cat. No.: B2951426
CAS No.: 2034586-93-9
M. Wt: 346.4
InChI Key: RLGFFQCPDMLRGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,3-Dimethoxy-2-methylpropyl)sulfamoyl]-2-methoxybenzamide ( 2034586-93-9) is a chemical compound with the molecular formula C14H22N2O6S and a molecular weight of 346.40 g/mol . Its structure features a benzamide core substituted with a methoxy group and a sulfamoyl moiety modified with a 2,3-dimethoxy-2-methylpropyl chain, which may influence its physicochemical properties and bioavailability. This compound is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers investigating structure-activity relationships (SAR) in sulfamoyl benzamide derivatives may find this compound particularly valuable. Studies on structurally similar compounds have shown that the presence of methoxy and sulfonamide groups can contribute to significant biological activities, including antiproliferative and antioxidative properties . For instance, research on methoxy- and hydroxy-substituted benzamide derivatives has demonstrated potent activity against various cancer cell lines, such as breast cancer MCF-7 and colorectal carcinoma HCT 116, highlighting the potential of this chemical class in anticancer research . Furthermore, the methoxy and sulfamoyl functional groups are often explored in medicinal chemistry for their ability to engage in key molecular interactions. The antioxidant potential of such compounds is also an area of active investigation, as electron-donating groups like methoxy can help stabilize free radicals . This reagent is well-suited for in vitro assays, serving as a building block in organic synthesis, a candidate for high-throughput screening, or a reference standard in analytical studies. Proper handling procedures should be observed, and the material should be stored under appropriate cold-chain conditions to ensure stability .

Properties

IUPAC Name

5-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O6S/c1-14(22-4,9-20-2)8-16-23(18,19)10-5-6-12(21-3)11(7-10)13(15)17/h5-7,16H,8-9H2,1-4H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGFFQCPDMLRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(2,3-Dimethoxy-2-methylpropyl)sulfamoyl]-2-methoxybenzamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure

The compound can be represented structurally as follows:

C13H19NO4S\text{C}_{13}\text{H}_{19}\text{N}\text{O}_{4}\text{S}

This structure indicates the presence of a sulfamoyl group attached to a methoxybenzamide framework, which may contribute to its biological properties.

Antitumor Activity

Research has indicated that benzamide derivatives exhibit significant antitumor activity. A study demonstrated that compounds similar to 5-[(2,3-Dimethoxy-2-methylpropyl)sulfamoyl]-2-methoxybenzamide inhibited cancer cell proliferation by downregulating dihydrofolate reductase (DHFR) activity, a critical enzyme in the folate metabolic pathway essential for DNA synthesis and repair .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
5-[(2,3-Dimethoxy-2-methylpropyl)sulfamoyl]-2-methoxybenzamideMCF-7 (Breast Cancer)15Inhibition of DHFR
Benzamide RibosideCCRF-CEM (Leukemia)20Inhibition of IMPDH

Inhibition of Inflammasome Activation

Recent studies have highlighted the role of inflammasomes in various diseases, including neurodegenerative disorders. Compounds that modulate NLRP3 inflammasome activity have shown promise in reducing inflammation and neuronal damage. The compound may exhibit similar properties by influencing pathways associated with NLRP3 activation, potentially offering neuroprotective effects in conditions such as Alzheimer's disease .

The biological activity of 5-[(2,3-Dimethoxy-2-methylpropyl)sulfamoyl]-2-methoxybenzamide is likely mediated through several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in nucleotide synthesis, leading to reduced cell proliferation.
  • Modulation of Inflammatory Pathways : By affecting inflammasome activation, it could mitigate neuroinflammation.
  • Antioxidant Properties : Similar compounds have demonstrated antioxidant activities that protect cells from oxidative stress.

Case Studies

  • Neuroprotection in Animal Models : In a study involving mice models of neurodegeneration, administration of related benzamide derivatives resulted in a significant reduction in markers of inflammation and neuronal apoptosis .
  • Cancer Therapy : Clinical trials assessing the efficacy of benzamide derivatives against various cancers have shown promising results, with some patients experiencing prolonged survival rates when treated with these compounds .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 5-[(2,3-Dimethoxy-2-methylpropyl)sulfamoyl]-2-methoxybenzamide, differing in substituents and biological activities:

Compound Name Key Substituents Biological Activity Source
5-[(2,3-Dimethoxy-2-methylpropyl)sulfamoyl]-2-methoxybenzamide (Target Compound) 2-methoxy, 5-sulfamoyl (2,3-dimethoxy-2-methylpropyl) Not explicitly stated; inferred sulfonamide activity -
LMM5 4-benzyl(methyl)sulfamoyl, 1,3,4-oxadiazole, 4-methoxyphenylmethyl Antifungal (Candida albicans)
LMM11 4-cyclohexyl(ethyl)sulfamoyl, 1,3,4-oxadiazole, furan-2-yl Antifungal (Candida albicans)
5-Chloro-N-(4-[N-(cyclohexylcarbamoyl)sulfamoyl]phenethyl)-2-methoxybenzamide 5-chloro, cyclohexylcarbamoyl, phenethyl Sulfonylurea receptor ligand (neonatal diabetes research)
Compound 12 5-chloro, pyrazolyl, 1,5-dimethyl-3-oxo-2-phenyl Pharmacological evaluation (sulfonamide derivative)
Compounds 51–55 Triazinyl-aryl (e.g., 3-fluorophenyl, 4-trifluoromethylphenyl), benzylthio Synthetic derivatives for structure-activity studies
[18F]fallypride 3-[18F]fluoropropyl, pyrrolidinylmethyl Dopamine D2/D3 receptor imaging (neuroimaging)

Key Structural Differences and Implications

Substituent Effects on Lipophilicity and Bioavailability The 2,3-dimethoxy-2-methylpropyl group in the target compound enhances lipophilicity compared to the 1,3,4-oxadiazole rings in LMM5/LMM11 , which may improve membrane permeability but reduce aqueous solubility.

Functional Group Contributions to Activity Sulfamoyl vs. Sulfonylurea: The target compound’s sulfamoyl group differs from the sulfonylurea moiety in ’s compound, which is critical for binding to pancreatic β-cell ATP-sensitive potassium channels (KATP) in diabetes research . Heterocyclic Additions: LMM5/LMM11 incorporate 1,3,4-oxadiazole, a heterocycle known for antimicrobial activity, whereas ’s derivatives use 1,2,4-triazine for structure-activity relationship studies .

Biological Target Specificity

  • Antifungal activity in LMM5/LMM11 is linked to thioredoxin reductase inhibition .
  • Radiolabeled benzamides like [18F]fallypride target CNS dopamine receptors, demonstrating how substituents (e.g., fluorine-18) enable imaging applications .

Research Findings and Comparative Data

Parameter Target Compound LMM5/LMM11 Compound Compound 12
Molecular Weight ~400–450 g/mol (estimated) 513.56 (LMM5), 493.58 (LMM11) 552.45 (compound 12) 552.45
Key Functional Groups Dimethoxypropyl sulfamoyl Oxadiazole, sulfamoyl Sulfonylurea, chloro Pyrazolyl, chloro
Biological Target Unknown Thioredoxin reductase KATP channels (SUR1) Undisclosed
Reported Activity N/A Antifungal (MIC: 8–16 µg/mL) Radioligand binding assays Synthetic evaluation

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